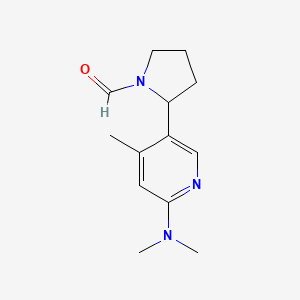
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a dimethylamino-substituted pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the dimethylamino group and the methyl group. The pyrrolidine ring is then constructed, and the carbaldehyde group is introduced in the final step. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to ensure high yield and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The dimethylamino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and dimethylamino-substituted pyridines. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Dimethylaminopyridine (DMAP)
Uniqueness
What sets 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the pyrrolidine ring enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C13H19N3O |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |
Clave InChI |
MMEFKDCFVGBWOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


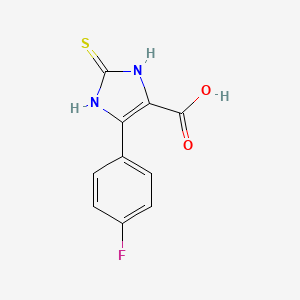
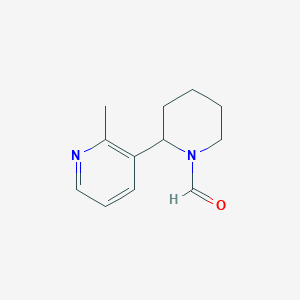

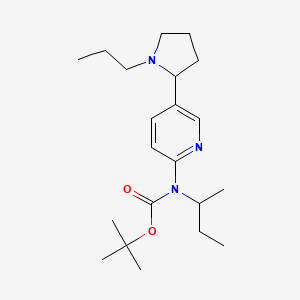
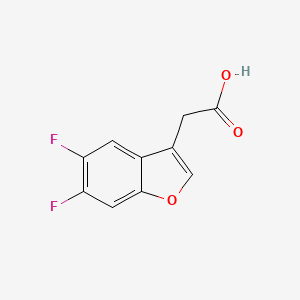
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)
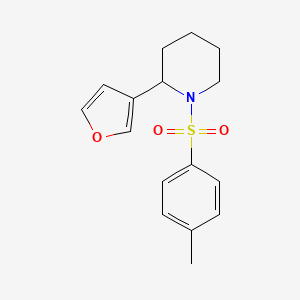
![(R)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11803798.png)




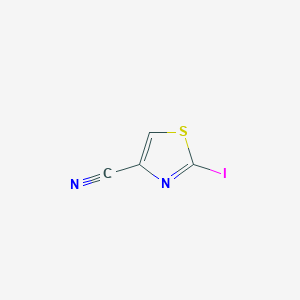
![7-Amino-3-isopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11803829.png)
